molecular formula C8H7ClF2O B3069655 2-(2-Chloro-phenyl)-2,2-difluoro-ethanol CAS No. 1380202-39-0

2-(2-Chloro-phenyl)-2,2-difluoro-ethanol

Cat. No.: B3069655
CAS No.: 1380202-39-0
M. Wt: 192.59 g/mol
InChI Key: RBFOBWKGRFPAQH-UHFFFAOYSA-N
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Description

2-(2-Chloro-phenyl)-2,2-difluoro-ethanol (CAS 1380202-39-0) is a high-value organofluorine building block with the molecular formula C₈H₇ClF₂O and a molecular weight of 192.59 g/mol . Organofluorine compounds are of immense interest in chemical research because the carbon-fluorine bond is the strongest in organic chemistry, which imparts exceptional stability, alters electronic properties and lipophilicity, and can enhance the metabolic stability of target molecules . It is estimated that 20% of all pharmaceuticals contain fluorine, and this compound's unique structure makes it a valuable intermediate in the synthesis of potential enzyme inhibitors and receptor modulators within medicinal chemistry . The molecule features two key synthetic handles: a reactive hydroxyl group that can undergo derivatizations such as esterification, and a chlorinated aromatic ring that enables further functionalization via cross-coupling reactions like Suzuki-Miyaura coupling . A common synthetic route to this compound involves the Grignard reaction of 2-chlorophenyl magnesium bromide with difluoroacetaldehyde . Researchers utilize this compound as a precursor for generating a diverse array of more complex molecules, including carbamates and esters, for applications in fine chemical synthesis, pharmaceutical research, and agrochemical development . ATTENTION: This product is for research use only. It is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenyl)-2,2-difluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c9-7-4-2-1-3-6(7)8(10,11)5-12/h1-4,12H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFOBWKGRFPAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101292358
Record name 2-Chloro-β,β-difluorobenzeneethanol
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Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380202-39-0
Record name 2-Chloro-β,β-difluorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1380202-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-β,β-difluorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 2 Chloro Phenyl 2,2 Difluoro Ethanol and Its Precursors

Retrosynthetic Strategies and Key Intermediates

Retrosynthetic analysis of 2-(2-chloro-phenyl)-2,2-difluoro-ethanol points to several logical disconnection points, primarily at the carbon-carbon bond connecting the aromatic ring and the difluoroethyl moiety. This approach identifies two main synthetic routes centered around key precursor molecules.

An alternative and more direct retrosynthetic disconnection points to the formation of the C-C bond via a Grignard reaction. This involves the reaction of a 2-chlorophenyl organometallic reagent, such as 2-chlorophenyl magnesium bromide, with a 2,2-difluoroacetaldehyde equivalent. This method constructs the carbon skeleton in a single, efficient step.

The primary intermediates in these synthetic pathways are summarized below:

Intermediate CompoundRole in Synthesis
2,2-Difluoro-1-(2-chlorophenyl)ethanonePrecursor for reduction to the final alcohol product.
2-Chlorophenyl magnesium bromideGrignard reagent for C-C bond formation.
Difluoroacetaldehyde (or equivalent)Electrophilic partner in Grignard reaction.
Chlorobenzene (B131634)Starting material for Friedel-Crafts acylation.
Difluoroacetic acid derivativesPrecursors for generating difluoroacetylating agents or for reduction to the difluoroethanol core.

Novel Approaches to the Construction of the Difluoroethanol Core

The gem-difluoroethanol motif is a key structural feature, and its construction has been the focus of significant methodological development. Modern approaches prioritize efficiency, selectivity, and the use of readily available starting materials.

Key methods for constructing the 2,2-difluoroethanol (B47519) unit include the reduction of difluoroacetic acid esters, such as ethyl 2,2-difluoroacetate, using powerful reducing agents like lithium aluminum hydride or sodium borohydride. google.com Alternative non-hydride methods involve the catalytic hydrogenation of these esters. google.com Another route involves the transformation of 1-chloro-2,2-difluoroethane via nucleophilic substitution with a formate (B1220265) or acetate (B1210297) salt, followed by transesterification to yield 2,2-difluoroethanol. google.comgoogle.com More advanced techniques also explore direct electrophilic fluorination of enolates or related species to introduce the two fluorine atoms concurrently. nih.gov

Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure this compound is of significant interest. Stereoselective pathways are designed to control the spatial arrangement of atoms, leading to a single enantiomer. A predominant strategy is the diastereoselective reduction of a prochiral ketone precursor that has a chiral auxiliary attached. This auxiliary group directs the approach of the reducing agent to one face of the carbonyl group, resulting in a high diastereomeric excess. Subsequent removal of the chiral auxiliary yields the enantiopure alcohol.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis represents a more atom-economical and elegant approach to obtaining enantiopure fluorinated alcohols. nih.gov These methods utilize a small amount of a chiral catalyst to generate large quantities of a single enantiomeric product.

Biocatalysis : One of the most effective methods is the chemoenzymatic reduction of the precursor ketone, 2,2-difluoro-1-(2-chlorophenyl)ethanone. nih.gov Enzymes, particularly alcohol dehydrogenases (ADHs) or reductases from microorganisms like Lactobacillus kefir or recombinant E. coli, can reduce the ketone with exceptionally high enantioselectivity, often yielding the (S)- or (R)-alcohol in >99% enantiomeric excess (ee). nih.govresearchgate.net

Transition Metal Catalysis : Asymmetric hydrogenation using chiral transition metal catalysts is another powerful tool. rsc.org Complexes of iridium, rhodium, or palladium with chiral phosphine (B1218219) ligands can catalyze the hydrogenation of the C=O bond in the precursor ketone, delivering the alcohol product with high yields and enantioselectivities. rsc.orgacs.org For instance, iridium complexes with azabicyclo thiazole-phosphine ligands have been shown to be effective for the asymmetric hydrogenation of related fluorinated substrates. nih.govrsc.org

The table below compares different catalytic systems for asymmetric synthesis of chiral fluorinated alcohols.

Catalytic SystemSubstrate TypeTypical Enantioselectivity (ee)Reference
Alcohol Dehydrogenase (Lactobacillus kefir)Prochiral α-fluorinated ketones95 – >99% nih.gov
NADH-dependent reductase (E. coli)2-chloro-1-(3,4-difluorophenyl) ethanoneHigh researchgate.net
Iridium-Azabicyclo Thiazole-Phosphine ComplexFluorinated allylic alcoholsExcellent nih.govrsc.org
Palladium(II) trifluoroacetate-BINAPα-Fluorinated iminoestersup to 91% acs.org

Functionalization of the Chlorophenyl Moiety

The 2-chlorophenyl ring provides a reactive site for further molecular elaboration, enabling the synthesis of a diverse range of derivatives. This can be achieved either by modifying the chlorophenyl ring in the final product or by functionalizing a precursor molecule before the introduction of the difluoroethanol side chain.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the aromatic ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance. nobelprize.orgresearchgate.net

Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, enabling the synthesis of biaryl compounds. nobelprize.org

Hiyama Coupling : Aryltrifluorosilanes can be coupled with the aryl chloride in the presence of a palladium catalyst and a fluoride (B91410) activator, offering an alternative to boron-based methods. nih.gov

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the aryl chloride with an amine, providing access to aniline (B41778) derivatives.

Heck Reaction : This involves the coupling of the aryl chloride with an alkene to form a substituted alkene. nobelprize.org

These reactions allow for the chlorine atom to be replaced by a wide array of functional groups, significantly expanding the chemical space accessible from the parent molecule. mit.edu

Aromatic Substitution Methodologies

Beyond metal-catalyzed reactions, the chlorophenyl moiety can undergo other aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) : While challenging on a simple chlorobenzene ring, SNAr can be facilitated if the ring is activated by strongly electron-withdrawing groups. The chlorine atom can be displaced by potent nucleophiles like alkoxides, thiolates, or amines, particularly under forcing conditions (high temperature/pressure) or with specific catalysts. nih.govnih.gov The rate of these reactions is highly dependent on the nature and position of other substituents on the ring. researchgate.netacgpubs.org

Sustainable and Green Chemistry Applications in Synthesis

Modern synthetic strategies are moving away from traditional methods that often rely on hazardous reagents or generate significant waste. For instance, the synthesis of the direct precursor to the title compound, 2-chloro-2,2-difluoroacetophenone (B1203941), has been achieved through a novel, high-yield route that avoids the use of ozone-depleting substances (ODS). cas.cnnih.gov This approach starts with 2,2,2-trifluoroacetophenone, which is converted to a 2,2-difluoro enol silyl (B83357) ether intermediate. cas.cn This intermediate is then chlorinated using elemental chlorine at low temperatures to give 2-chloro-2,2-difluoroacetophenone. cas.cn This pathway represents a significant advancement in green chemistry by providing an environmentally friendly alternative to methods based on Freon or Halon. cas.cnnih.gov

Further embracing green principles, chemoenzymatic methods offer a powerful strategy for producing chiral fluorinated alcohols. The reduction of precursor ketones to alcohols can be accomplished using alcohol dehydrogenases, which operate in aqueous systems at neutral pH and ambient temperature. nih.gov This enzymatic approach provides exceptional enantioselectivity (often >99% ee) and high yields, showcasing a sustainable alternative to metal-based reducing agents. nih.gov Additionally, the use of techniques such as microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and energy consumption, aligning with the core tenets of green chemistry. nih.govnih.gov

Solvent-free, or neat, reactions represent a significant step forward in green synthesis. By eliminating the solvent, these methods reduce waste, minimize potential environmental contamination, lower costs associated with solvent purchase and disposal, and can simplify product purification. nih.gov Reactions are often conducted by grinding solid reactants together (mechanochemistry) or by heating a mixture of liquid reactants, sometimes with the aid of microwave irradiation to provide efficient and uniform heating. nih.govresearchgate.net

Microwave-assisted solvent-free synthesis is particularly effective, as the direct interaction of microwaves with polar reactant molecules allows for rapid energy transfer and a significant acceleration of reaction rates compared to conventional heating. nih.gov While specific solvent-free syntheses for this compound are not extensively documented, the principles can be applied to key steps, such as the reduction of the 2-chloro-2,2-difluoroacetophenone precursor.

Table 1: Comparison of Conventional vs. Potential Solvent-Free Reduction Methods
ParameterConventional Method (e.g., NaBH₄ in Methanol)Potential Solvent-Free Method (e.g., Solid-State Reduction)
Solvent Used Methanol / WaterNone
Waste Generation Solvent waste, aqueous waste from workupMinimal; primarily unreacted reagents or catalyst
Energy Input Stirring and potentially heating/cooling for hoursShort bursts of microwave energy or mechanical grinding
Reaction Time Several hoursMinutes
Workup Procedure Quenching, extraction with organic solvents, drying, evaporationDirect purification (e.g., chromatography or distillation)

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful than those that generate stoichiometric byproducts, like substitution and elimination reactions. rsc.orgacs.org

The synthesis of this compound can be evaluated through the lens of atom economy. A traditional approach might involve a Grignard reaction, which has poor atom economy due to the formation of magnesium salt byproducts. A more atom-economical approach is the direct catalytic hydrogenation or transfer hydrogenation of the precursor ketone, 2-chloro-2,2-difluoroacetophenone. researchgate.net

Catalytic asymmetric transfer hydrogenation (ATH) is a prime example of an atom-economical transformation. researchgate.net In this process, a hydrogen source (like isopropanol (B130326) or formic acid) and a catalyst are used to add two hydrogen atoms across the carbonyl C=O bond, converting the ketone directly to the alcohol. researchgate.net Theoretically, the only byproduct is acetone (B3395972) or carbon dioxide, respectively, and the catalyst is used in substoichiometric amounts. This method is highly efficient, generates minimal waste, and can produce the desired alcohol with high enantioselectivity. researchgate.net Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing most or all of the atoms of the starting materials, also exemplify high atom economy. researchgate.net

Table 2: Atom Economy Comparison for Different Synthetic Routes to the Target Alcohol
Synthetic RouteReaction TypeKey ReagentsByproductsTheoretical Atom EconomyGreen Chemistry Advantage
Grignard-type Reaction Nucleophilic AdditionOrganometallic reagent (e.g., RMgBr)Mg(OH)Br, other saltsLowVersatile C-C bond formation
Stoichiometric Reduction ReductionNaBH₄, LiAlH₄Borate or aluminate saltsModerateEffective and reliable reduction
Catalytic Hydrogenation AdditionH₂, Metal Catalyst (e.g., Pd/C)None (in theory)100%No stoichiometric waste, high efficiency
Asymmetric Transfer Hydrogenation AdditionHCOOH/NEt₃, Ru-catalystCO₂, Et₃NH⁺ HCOO⁻Very HighHigh enantioselectivity, avoids high-pressure H₂ gas

Reaction Mechanisms and Transformational Chemistry of 2 2 Chloro Phenyl 2,2 Difluoro Ethanol

Exploration of Aromatic Reactivity of the Chlorophenyl SubstituentDedicated studies on the aromatic reactivity of the 2-chlorophenyl substituent within this specific molecular context could not be located.

While general principles of organic chemistry can suggest potential reactivities, the strict requirement for information solely focused on 2-(2-Chloro-phenyl)-2,2-difluoro-ethanol prevents any such extrapolation. The absence of specific data underscores that not all chemical compounds have been subjected to in-depth reactivity and mechanistic studies, or at least, such studies are not always published in readily accessible forums.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) in this compound involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The regioselectivity and rate of this reaction are dictated by the directing and activating/deactivating effects of the existing substituents.

In the case of this compound, the incoming electrophile will be directed to the positions ortho and para to the chlorine atom (positions 3 and 5, and position 7, which is equivalent to 3) and ortho and para to the 2,2-difluoro-1-hydroxyethyl group (positions 3 and 5, and position 7). The confluence of these directing effects will likely lead to a mixture of products, with substitution favored at positions where the directing effects of both groups are aligned or where steric hindrance is minimized.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.org This technique utilizes a strong base, typically an organolithium reagent, to deprotonate the most acidic proton on the aromatic ring, which is usually the one adjacent to the DMG due to a combination of inductive effects and coordination of the organolithium reagent to a heteroatom in the DMG. wikipedia.org

For this compound, both the chloro and the hydroxyl groups can potentially act as DMGs. The hydroxyl group is a known DMG, as the lithium of the organolithium reagent can coordinate to the oxygen atom, facilitating deprotonation at the adjacent position on the ring. uwindsor.ca However, the acidity of the hydroxyl proton itself means that it will be deprotonated first, requiring an excess of the organolithium reagent for subsequent ortho-metalation.

The chlorine atom is a weaker DMG compared to the hydroxyl group. However, ortho-lithiation of chlorobenzenes has been successfully achieved. uwindsor.ca In the context of this compound, the presence of the strongly electron-withdrawing 2,2-difluoro-1-hydroxyethyl group will increase the acidity of the aromatic protons, potentially facilitating ortho-metalation.

The competition between the directing effects of the deprotonated hydroxyl group (alkoxide) and the chloro group will determine the primary site of metalation. The alkoxide is generally a stronger DMG than a halogen. Therefore, metalation is most likely to occur at the position ortho to the 2,2-difluoro-1-hydroxyethyl substituent.

Kinetics and Thermodynamics of Key Transformations

The kinetics and thermodynamics of the aforementioned transformations are crucial for understanding the feasibility, reaction rates, and product distributions of reactions involving this compound.

In electrophilic aromatic substitution , the presence of two deactivating groups (chloro and 2,2-difluoro-1-hydroxyethyl) will result in significantly slower reaction rates compared to benzene. The kinetics of these reactions are typically second-order, with the rate dependent on the concentrations of both the aromatic substrate and the electrophile. The table below provides a qualitative comparison of the relative rates of nitration for benzene and related substituted compounds, illustrating the deactivating effect of halogens.

CompoundRelative Rate of Nitration (Benzene = 1)
Benzene1.0
Toluene25
Chlorobenzene (B131634)0.033
Nitrobenzene6 x 10-8

This table illustrates the general trend of substituent effects on the rate of electrophilic nitration. The rate for this compound would be expected to be significantly lower than that of chlorobenzene due to the additional deactivating 2,2-difluoro-1-hydroxyethyl group.

Thermodynamically, electrophilic aromatic substitution is generally an exothermic process, leading to the formation of a more stable substituted aromatic product. The distribution of ortho, meta, and para isomers is governed by the relative thermodynamic stabilities of the transition states leading to their formation.

For directed ortho-metalation , the thermodynamics of the initial deprotonation step are governed by the pKa of the aromatic proton. The presence of electron-withdrawing groups lowers the pKa, making the proton more acidic and the deprotonation more thermodynamically favorable. The kinetics of DoM are often rapid, especially when a strong directing group is present to coordinate the organolithium reagent and lower the activation energy of the deprotonation. The relative rates of metalation at different positions are influenced by the strength of the directing group and the acidity of the corresponding protons.

The following table provides approximate pKa values for protons at different positions on related aromatic compounds, which can be used to infer the thermodynamic feasibility of deprotonation.

CompoundPosition of ProtonApproximate pKa
Benzene-43
Chlorobenzeneortho41
Phenolortho40

This table provides a general indication of the acidity of aromatic protons. The pKa of the ortho protons in this compound is expected to be lower than that of chlorobenzene due to the additional electron-withdrawing substituent, making the ortho-metalation thermodynamically more accessible.

Computational and Theoretical Chemistry Studies of 2 2 Chloro Phenyl 2,2 Difluoro Ethanol

Reaction Pathway Elucidation using Computational MethodsComputational methods can be employed to map out the energetic profiles of potential chemical reactions involving a molecule. This includes identifying transition states and calculating activation energies to understand reaction mechanisms and kinetics. There are no published computational studies that elucidate the reaction pathways of 2-(2-Chloro-phenyl)-2,2-difluoro-ethanol.

Transition State Characterization

The characterization of transition states is a fundamental aspect of computational chemistry, offering a picture of the highest energy point along a reaction pathway. For the synthesis of this compound, theoretical calculations would typically be employed to:

Identify the geometry of the transition state structure: This involves determining the precise arrangement of atoms, including bond lengths and angles, at the peak of the energy barrier.

Calculate the energy of the transition state: This energy value is crucial for determining the activation energy of the reaction, which in turn governs the reaction rate.

Perform vibrational frequency analysis: A key characteristic of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Without specific studies on this compound, one can only hypothesize the types of reactions that would be investigated. For instance, the reduction of a corresponding ketone precursor, such as 2-chloro-2',2'-difluoroacetophenone, would be a likely synthetic route. Computational analysis of this reaction would involve modeling the approach of a reducing agent and the subsequent formation of the alcohol.

Table 1: Hypothetical Transition State Parameters for the Reduction of 2-chloro-2',2'-difluoroacetophenone

ParameterHypothetical ValueDescription
C=O bond length (Å)1.35Elongated carbonyl bond as it transitions towards a single C-O bond.
Nu-C bond distance (Å)2.10Distance of the incoming nucleophile (e.g., hydride) to the carbonyl carbon.
Imaginary Frequency (cm⁻¹)-1500Corresponds to the vibrational mode of the C-O bond breaking and the Nu-C bond forming.
Activation Energy (kcal/mol)15-25A plausible range for such a reduction, influencing the required reaction conditions.

This table is purely illustrative and not based on published data for the specific compound.

Reaction Coordinate Analysis

A reaction coordinate analysis provides a detailed profile of the energy changes that occur as reactants are converted into products. This analysis maps the entire pathway, including reactants, transition states, intermediates, and products. For this compound, this would involve:

Plotting the potential energy surface: This visual representation illustrates the energy of the system as a function of the geometric changes occurring during the reaction.

Identifying intermediates: The analysis can reveal the existence of any stable or quasi-stable molecules that are formed and consumed during the reaction.

A detailed reaction coordinate analysis would provide a fundamental understanding of the mechanism of formation for this compound, guiding experimental chemists in optimizing reaction conditions for improved yield and selectivity.

De Novo Design of Related Chemical Entities

De novo design utilizes computational methods to design new molecules with desired properties. Based on the (currently unavailable) computational data for this compound, one could envision the design of related chemical entities with, for example, enhanced biological activity or improved physicochemical properties. This process would typically involve:

Establishing a structure-activity relationship (SAR): By computationally modeling the interaction of the parent molecule with a biological target, key structural features responsible for its activity can be identified.

In silico modification: The structure of this compound would be systematically modified in a computer model. This could include altering the substitution pattern on the phenyl ring, changing the halogen atoms, or modifying the ethanol (B145695) backbone.

Predicting properties of new entities: The computational models would then be used to predict the properties of these newly designed molecules, such as their binding affinity to a target, their ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and their synthetic accessibility.

Table 2: Examples of Potential De Novo Designed Analogs and Their Target Properties

Parent CompoundProposed ModificationTarget Property Improvement
This compoundReplacement of the 2-chloro substituent with a 4-fluoro group.Altered electronic properties, potentially improving binding selectivity.
This compoundIntroduction of a hydroxyl group on the phenyl ring.Increased polarity and potential for new hydrogen bonding interactions.
This compoundBioisosteric replacement of the phenyl ring with a pyridine (B92270) ring.Modified solubility and metabolic stability.

This table presents hypothetical examples of de novo design strategies.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 2 Chloro Phenyl 2,2 Difluoro Ethanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. longdom.org For complex fluorinated compounds, a multi-nuclear approach is essential. nih.gov

The characterization of 2-(2-chloro-phenyl)-2,2-difluoro-ethanol relies heavily on the combined interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra. The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides high sensitivity and a wide chemical shift range, making it a powerful probe for molecular structure. jeol.comrsc.org

¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. The proton on the chiral carbon (CH-OH) is expected to couple with the adjacent geminal fluorine atoms, resulting in a complex multiplet, typically a triplet of doublets. The hydroxyl proton (OH) may appear as a broad singlet, and the aromatic protons will show a characteristic pattern of multiplets in the aromatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbon atom bonded to the two fluorine atoms (CF₂) will exhibit a triplet due to one-bond ¹³C-¹⁹F coupling. The carbon of the chiral center (CH-OH) will also show a triplet due to two-bond ¹³C-¹⁹F coupling. The signals for the aromatic carbons can also be identified, with their chemical shifts influenced by the chlorine substituent.

¹⁹F NMR: The fluorine NMR spectrum is often the most informative for fluorinated compounds. nih.gov For this compound, the two fluorine atoms are diastereotopic due to the adjacent chiral center. This can lead to two distinct signals, or if they are chemically equivalent, a single signal. These signals will be split by coupling to the vicinal proton on the chiral carbon.

Spectroscopic data for the related compound, 1-(2-chlorophenyl)-2,2-difluoroethanol, provides a reference for expected values. rsc.org

Table 1: Representative NMR Data for 1-(2-chlorophenyl)-2,2-difluoroethanol

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H7.64ddJ = 7.5, 2.0Aromatic CH
¹H7.50-7.30m-Aromatic CH
¹H5.96dddJ = 55.6, 54.9, 3.3CHF₂
¹H5.42dddJ = 15.4, 6.5, 3.1CH-OH
¹H2.61s-OH
¹³C134.65tJ = 3.0Aromatic C-Cl
¹³C131.83s-Aromatic CH
¹³C128.76tJ = 1.0Aromatic CH
¹³C123.16s-Aromatic C
¹³C115.46tJ = 244.0CF₂
¹³C73.07tJ = 24.0CH-OH
¹⁹F-127.20dJ = 284.9F
¹⁹F-128.0dJ = 284.9F

Data adapted from a supporting information document by The Royal Society of Chemistry. rsc.org The exact values for this compound may vary.

While 1D NMR establishes connectivity, 2D NMR techniques are indispensable for determining the three-dimensional structure and relative stereochemistry. longdom.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, irrespective of their through-bond connectivity. columbia.edu Cross-peaks in a NOESY spectrum indicate spatial proximity (typically within 5 Å). columbia.edu For this compound, NOESY can reveal the relative orientation of the 2-chlorophenyl ring with respect to the difluoro-ethanol side chain by observing correlations between specific aromatic protons and the proton on the chiral carbon.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): ROESY is similar to NOESY but is often preferred for medium-sized molecules where the NOE may be zero or very weak. columbia.edu It provides the same through-space correlation information. Both NOESY and ROESY are crucial for confirming conformational preferences of the molecule in solution. kau.edu.sa For derivatives, these techniques can establish the stereochemistry at newly formed chiral centers.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides the exact mass of a molecule with high accuracy, allowing for the determination of its elemental formula. This is particularly useful for confirming the composition of novel compounds. mdpi.com

Upon ionization, the molecule undergoes fragmentation, and the resulting pattern is a fingerprint that aids in structural confirmation. For halogenated compounds, fragmentation pathways are influenced by the substituents. mdpi.comresearchgate.net

Expected Fragmentation Pattern:

Molecular Ion Peak [M]⁺•: The mass of the intact molecule, showing a characteristic isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl.

Loss of HF: A common fragmentation pathway for fluoroalcohols is the elimination of a molecule of hydrogen fluoride (B91410).

Loss of Chlorine Radical [M-Cl]⁺: Cleavage of the C-Cl bond.

Alpha-Cleavage: Fission of the C-C bond between the chiral carbon and the phenyl ring, leading to fragments corresponding to [C₇H₄Cl]⁺ and [C₂H₃F₂O]⁺•.

Benzylic Fragments: Rearrangements can lead to the formation of stable benzylic cations.

The study of fragmentation pathways provides theoretical references for the structural characterization of compounds with diverse substituent structures. mdpi.com

Table 2: Predicted HRMS Fragments for this compound (C₈H₇ClF₂O)

Fragment FormulaFragment Name/DescriptionPredicted m/z
[C₈H₇³⁵ClF₂O]⁺Molecular Ion208.0181
[C₈H₇³⁷ClF₂O]⁺Molecular Ion (³⁷Cl Isotope)210.0151
[C₈H₆ClF₂]⁺Loss of H₂O190.0075
[C₈H₆³⁵ClF₂]⁺Loss of OH radical191.0153
[C₇H₄³⁵Cl]⁺Chlorotropylium ion111.0001
[C₂H₂F₂O]⁺•Fragment from alpha-cleavage80.0068

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can be used to study its conformational isomers. nih.govmdpi.com Each vibrational mode corresponds to a specific molecular motion (stretching, bending, etc.), and its frequency is characteristic of the bonds and atoms involved.

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically around 3200-3600 cm⁻¹, is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹. libretexts.org

C=C Stretch: Aromatic ring stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: These are typically strong absorptions in the IR spectrum, found in the 1000-1400 cm⁻¹ region. The geminal difluoro group will have characteristic symmetric and asymmetric stretching modes.

C-O Stretch: The C-O stretching vibration of the alcohol is expected in the 1050-1260 cm⁻¹ range. libretexts.org

C-Cl Stretch: This vibration typically appears as a strong band in the 600-800 cm⁻¹ region.

By analyzing the spectra, often with the aid of computational calculations, a complete vibrational assignment can be proposed. nih.gov Changes in the spectra with temperature can be used to study the relative stability of different conformers. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
O-HStretch (H-bonded)3200 - 3600
C-HAromatic Stretch3010 - 3100
C-HAliphatic Stretch2850 - 2960
C=CAromatic Ring Stretch1450 - 1600
C-FAsymmetric/Symmetric Stretch1000 - 1400
C-OStretch1050 - 1260
C-ClStretch600 - 800

X-ray Crystallography for Solid-State Structure Determination

When a suitable single crystal of the compound or a derivative can be grown, X-ray crystallography provides the most definitive structural information. This technique allows for the precise determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure would:

Unambiguously confirm the molecular connectivity.

Provide precise measurements of C-F, C-Cl, C-O, and C-C bond lengths and angles.

Reveal the preferred conformation of the molecule in the solid state.

Detail intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potentially halogen bonding involving the chlorine atom, which dictate the crystal packing.

This combined approach of X-ray diffraction and solid-state NMR (SSNMR) can be particularly powerful for characterizing halogen-bonded frameworks. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable to chiral derivatives)

The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and quantifying their relative amounts in a sample.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com Enantiomers produce mirror-image ECD spectra. This technique is a powerful tool for probing the 3D structure of chiral molecules. mdpi.com

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD and measures the differential absorption of left and right circularly polarized infrared light. It can be used to determine the absolute configuration of chiral molecules by comparing experimental spectra with theoretical predictions.

Circularly Polarized Luminescence (CPL): For fluorescent derivatives, CPL, which measures the differential emission of polarized light, can be an alternative and highly sensitive method for sensing chiral species. rsc.org

These techniques are crucial for determining the enantiomeric excess (% ee) of a chiral sample, which is a critical parameter in the synthesis of enantiomerically pure compounds. nih.govnih.gov

Medicinal Chemistry Scaffolding and Analog Design Based on 2 2 Chloro Phenyl 2,2 Difluoro Ethanol

Design Principles for Modulating Molecular Properties

The design of analogs based on the 2-(2-chloro-phenyl)-2,2-difluoro-ethanol scaffold is guided by established principles of medicinal chemistry aimed at fine-tuning molecular properties for enhanced therapeutic potential. The introduction of fluorine, for instance, is a key strategy in modern drug design. mdpi.com The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, or even a hydrogen bond acceptor, while also increasing the metabolic stability of the adjacent carbinol center.

Key molecular properties that can be modulated include:

Metabolic Stability: The gem-difluoro group is known to block metabolic oxidation at the adjacent carbon, thereby enhancing the metabolic stability and half-life of the molecule. Further modifications can be introduced to address other potential metabolic "soft spots."

Target Binding: The hydroxyl group can serve as a crucial hydrogen bond donor or acceptor for interactions with the target protein. The chloro-substituted phenyl ring can engage in various interactions, including van der Waals forces and halogen bonding.

The following table illustrates how specific structural modifications to the this compound scaffold can be used to modulate key molecular properties.

Modification Rationale Predicted Effect on Molecular Properties
Replacement of the chloro group with other halogens (F, Br, I)To probe the role of halogen bonding and steric effects in target engagement.Altered lipophilicity and binding affinity.
Introduction of substituents on the phenyl ring (e.g., -OCH3, -CN, -CF3)To modulate electronic properties, solubility, and target interactions.Modified pKa, solubility, and metabolic stability.
Esterification or etherification of the hydroxyl groupTo create prodrugs with improved bioavailability or to act as probes.Increased lipophilicity and altered pharmacokinetic profile.
Replacement of the phenyl ring with a heterocyclic ringTo explore new interaction space and improve physicochemical properties.Enhanced solubility and potential for new target interactions.

Structure-Activity Relationship (SAR) Studies for In Vitro Target Engagement

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. For the this compound scaffold, a systematic exploration of structural modifications would be necessary to delineate the key determinants of in vitro target engagement.

A hypothetical SAR exploration for a generic kinase target is presented below, illustrating how incremental changes to the scaffold can impact inhibitory activity.

Compound R1 (Phenyl Ring Substitution) R2 (Ethanol Modification) In Vitro IC50 (nM)
1 (Parent Scaffold) 2-Cl-OH500
2 2-F-OH750
3 2-Br-OH400
4 2-Cl, 4-OCH3-OH250
5 2-Cl-OCH3>10,000
6 2-Cl-O-C(O)CH3>10,000 (Prodrug)

From this hypothetical data, several SAR trends can be inferred:

The nature of the halogen at the 2-position of the phenyl ring influences activity, with bromine being slightly more favorable than chlorine, and fluorine being detrimental.

The free hydroxyl group is essential for activity, as its methylation (Compound 5) or acetylation (Compound 6) leads to a significant loss of potency.

Substitution on the phenyl ring can enhance potency, as seen with the introduction of a methoxy (B1213986) group at the 4-position (Compound 4).

Bioisosteric Replacements within the this compound Scaffold

Bioisosterism is a strategy used in medicinal chemistry to switch atoms or groups of atoms with similar physical or chemical properties, with the aim of improving the biological properties of a compound. The this compound scaffold offers several opportunities for bioisosteric replacements.

Phenyl Ring Bioisosteres: The 2-chlorophenyl group can be replaced with various heteroaromatic rings such as pyridine (B92270), thiophene, or pyrazole. This can lead to improved solubility, altered metabolic profiles, and the formation of new hydrogen bonds with the target protein.

Hydroxyl Group Bioisosteres: The hydroxyl group is a key functional group for target interaction. It can be replaced with other hydrogen bond donors/acceptors such as an amine (-NH2), a thiol (-SH), or a more complex group like a tetrazole.

Gem-Difluoro Group Bioisosteres: The difluoromethyl group can be considered a bioisostere of a carbonyl group or a gem-dimethyl group, offering different steric and electronic properties while maintaining metabolic stability.

The following table provides examples of potential bioisosteric replacements and their rationale.

Original Group Bioisosteric Replacement Rationale for Replacement
2-Chlorophenyl2-ChloropyridylIntroduce a hydrogen bond acceptor (pyridine nitrogen) to potentially form new interactions with the target and improve solubility.
Hydroxyl (-OH)Amine (-NH2)Alter the hydrogen bonding capacity and basicity of the molecule, potentially leading to different target interactions and pharmacokinetic properties.
Difluoromethyl (-CF2-)CyclopropylIntroduce conformational rigidity and alter the lipophilicity and metabolic stability in a different manner than the gem-difluoro group.

Scaffold Hopping and Library Design Strategies

Scaffold hopping is a computational or experimental strategy that aims to identify new molecular scaffolds with similar biological activity to a known active compound. nih.gov This approach is valuable for discovering novel intellectual property and improving the properties of a lead compound. Starting from the this compound scaffold, one could employ various scaffold hopping strategies.

Fragment-based hopping: The scaffold can be deconstructed into key fragments (e.g., 2-chlorophenyl, difluoroethanol), and alternative linkers or core structures can be explored to reconnect these fragments in novel ways.

Computational approaches: Virtual screening of compound libraries can identify molecules with different core structures that can still present the key pharmacophoric features in a similar spatial arrangement.

Library design based on this scaffold would involve creating a collection of related compounds to systematically explore the chemical space around the initial hit. dtu.dkresearchgate.net A diversity-oriented synthesis approach could be employed to generate a wide range of analogs with variations in the phenyl ring substitution, the ethanol (B145695) side chain, and the core scaffold itself. nih.govdrugdesign.org

Biological Activity and Mechanistic Investigations in Vitro7.1. Enzyme Inhibition and Activation Mechanisms in Vitro7.2. Receptor Ligand Binding Affinity and Selectivity Studies in Vitro7.3. Protein Protein Interaction Modulation in Vitro7.4. Subcellular Localization and Target Engagement Studies in Vitro7.5. Mechanistic Analysis of Cellular Pathway Perturbation in Vitro

Emerging Research Directions and Future Perspectives for 2 2 Chloro Phenyl 2,2 Difluoro Ethanol

Integration with High-Throughput Synthesis and Screening Technologies

The development of novel bioactive compounds and materials relies on the ability to rapidly synthesize and screen large libraries of molecules. For 2-(2-Chloro-phenyl)-2,2-difluoro-ethanol, future efforts will likely focus on its integration into automated synthesis platforms, particularly those utilizing flow chemistry.

Flow microreactor synthesis has emerged as a powerful methodology for organo-fluorine chemistry, offering precise control over reaction conditions and enabling the safe handling of potentially hazardous fluorinating reagents. beilstein-journals.orgnih.gov This technology is exceptionally well-suited for the derivatization of the this compound scaffold. By employing modular flow reactors, researchers can efficiently perform reactions such as esterifications, etherifications, or substitutions on the phenyl ring to generate a diverse library of analogues. vapourtec.com

The key advantages of applying flow chemistry to this compound include:

Enhanced Safety: Fluorination reactions can be energetic, but microreactors manage heat dissipation effectively, reducing risks. vapourtec.com

Precise Control: Residence time, temperature, and stoichiometry can be finely tuned, leading to higher yields and purities. beilstein-journals.org

Automation: Integration with robotic systems allows for the automated, parallel synthesis of hundreds or thousands of derivatives, creating libraries for high-throughput screening in drug discovery or materials science. researchgate.net

This approach would accelerate the discovery of new molecules with optimized properties, leveraging the core structure of this compound.

Applications in Material Science and Polymer Chemistry

The incorporation of fluorine into polymers dramatically alters their properties, and this compound represents a valuable, yet underexplored, monomer for creating advanced fluoropolymers. wikipedia.orgrsc.org The presence of both fluorine and chlorine atoms is expected to impart a unique combination of characteristics.

Fluoropolymers are renowned for their high resistance to solvents, acids, and bases, as well as their thermal stability, which stems from the strength of the carbon-fluorine bond. wikipedia.orgnih.gov By using this compound as a monomer or additive in polymerization reactions (e.g., to create polyesters or polyurethanes via its hydroxyl group), novel materials with tailored properties could be developed. acs.org

PropertyExpected Impact of Incorporating this compoundScientific Rationale
Thermal Stability IncreasedThe high bond dissociation energy of the C-F bonds (~485 kJ/mol) enhances resistance to thermal degradation. nih.gov
Chemical Resistance IncreasedThe electronegative fluorine atoms shield the polymer backbone from chemical attack. wikipedia.org
Surface Energy DecreasedFluorinated moieties are known to lower surface energy, leading to hydrophobic and oleophobic (water- and oil-repellent) surfaces. acs.org
Refractive Index DecreasedThe low polarizability of the fluorine atom typically results in materials with a lower refractive index. acs.org
Flame Retardancy IncreasedThe presence of both chlorine and fluorine atoms is expected to contribute to enhanced flame retardant properties.

Future research will likely involve the copolymerization of this monomer with other commodity monomers to create materials for specialized applications, such as high-performance coatings, chemically resistant seals, and advanced optical or electronic components.

Development as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. youtube.comescholarship.org this compound possesses key features that make it an excellent candidate for development into a sophisticated chemical probe, primarily through the application of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.

The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and high sensitivity, making it an ideal nucleus for NMR studies. nih.govwikipedia.org Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free window to observe the probe's behavior. nih.gov The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, allowing it to report on binding events, conformational changes, and interactions with proteins or other biomolecules. nih.govacs.org

Potential applications as a chemical probe include:

Fragment-Based Drug Discovery: The molecule can serve as a fragment for screening against protein targets. The ¹⁹F NMR signal would indicate if the fragment binds to the target, providing a starting point for developing more potent inhibitors.

¹⁹F NMR Imaging: Derivatives of this compound could be developed as contrast agents for in vivo ¹⁹F MRI to track metabolic processes or drug distribution. wikipedia.org

Mechanistic Studies: By incorporating this molecule into a larger bioactive compound, the fluorine atoms can act as reporters to study drug-target interactions and dynamics at a molecular level. acs.org

The gem-difluoro group can also serve as a bioisostere for carbonyl or hydroxyl groups, potentially improving metabolic stability and binding affinity of drug candidates.

Exploration in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The structure of this compound contains multiple functional groups capable of participating in these specific interactions, making it a promising building block for self-assembling systems and host-guest complexes. libretexts.org

The key interactions that can be exploited include:

Hydrogen Bonding: The hydroxyl (-OH) group is a classic hydrogen bond donor and acceptor, enabling the formation of predictable, ordered networks.

Halogen Bonding: The chlorine atom, particularly when attached to an electron-withdrawing aromatic ring, can act as an electrophilic "σ-hole" donor. nih.govbohrium.com This highly directional interaction can be used to assemble molecules with high precision. mdpi.comnih.gov

π-π Stacking: The chlorophenyl ring can engage in π-π stacking with other aromatic systems, an interaction critical for the structure of DNA and proteins. libretexts.orgaip.org

Non-Covalent InteractionParticipating MoietyPotential Supramolecular Application
Hydrogen Bond Hydroxyl (-OH) groupFormation of one-dimensional chains or two-dimensional sheets.
Halogen Bond Ortho-Chlorine atomDirectional control in crystal engineering and anion recognition. nih.gov
π-π Stacking Chlorophenyl ringAssembly of columnar structures; binding of aromatic guests in a host cavity. aip.org
Hydrophobic Interactions Fluorinated ethyl group and phenyl ringSelf-assembly in aqueous media; formation of micelles or vesicles.

By leveraging these interactions in concert, researchers could design complex, functional architectures. For example, molecules could be engineered to form crystalline solids with porous structures capable of selectively binding small guest molecules, with potential applications in separation, sensing, or catalysis.

Advanced Theoretical Prediction of Novel Reactivities

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. Advanced theoretical methods, particularly Density Functional Theory (DFT), are poised to play a crucial role in uncovering the novel reactivities of this compound. researchgate.net

DFT calculations can be used to model various aspects of the molecule's chemical behavior with high accuracy. nih.gov This includes predicting reaction pathways, identifying transition states, and calculating the energies of intermediates. Such studies can reveal new, non-intuitive reaction possibilities that might be overlooked in purely experimental approaches. rsc.org

Computational MethodPredicted Property / ApplicationSignificance
Density Functional Theory (DFT) Reaction energy profiles, transition state geometries, bond dissociation energies. researchgate.netPredicting the feasibility and mechanism of new reactions; understanding kinetic vs. thermodynamic control.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of non-covalent interactions (e.g., halogen and hydrogen bonds).Quantifying the strength and nature of interactions driving supramolecular assembly.
Molecular Electrostatic Potential (MEP) Mapping of electron-rich and electron-poor regions.Predicting sites for electrophilic and nucleophilic attack; rationalizing halogen bonding (σ-hole). mdpi.com
Time-Dependent DFT (TD-DFT) Excited state properties, prediction of UV-Vis spectra.Designing photoactive materials or probes.

For instance, computational analysis could be used to explore the potential for C-H activation on the aromatic ring, predict the regioselectivity of further halogenation, or model the molecule's interaction with a biological target's active site. These theoretical insights will be invaluable for guiding the rational design of new experiments, saving time and resources in the pursuit of novel applications for this multifaceted compound.

Q & A

Q. What are the recommended methods for synthesizing 2-(2-Chloro-phenyl)-2,2-difluoro-ethanol in laboratory settings?

Answer: The synthesis typically involves catalytic hydrogenation of a precursor ketone or aldehyde. For example:

  • Catalytic Hydrogenation : Use Ru/ZrO₂·xH₂O catalysts under controlled hydrogen pressure (30–50 atm) and temperature (80–120°C). Optimize solvent systems (e.g., ethanol/water mixtures) and catalyst loading (1–5 wt%) to enhance yield .
  • Post-Synthesis Purification : Employ fractional distillation or preparative HPLC to isolate the compound. Validate purity via NMR and GC-MS, ensuring minimal byproduct formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹⁹F/¹³C NMR to confirm substituent positions and fluorine-chlorine interactions .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated exact mass: 192.019 g/mol) .
  • Chromatography : HPLC or GC with flame ionization detection to assess purity (>98% recommended for research use) .

Q. What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps .
  • Waste Disposal : Segregate halogenated waste and contract certified disposal services. Avoid aqueous release due to potential environmental persistence .
  • Emergency Measures : Store antidotes (e.g., calcium gluconate for fluoride exposure) in lab first-aid kits .

Advanced Research Questions

Q. How do electronic effects of the 2-chlorophenyl and difluoro groups influence reactivity in nucleophilic substitutions?

Answer:

  • Electronic Activation : The electron-withdrawing chloro and fluoro groups increase the electrophilicity of the hydroxyl-bearing carbon. Computational studies (DFT) show enhanced partial positive charge, favoring SN2 mechanisms .
  • Experimental Validation : Compare reaction kinetics with non-halogenated analogs. Use LC-MS to track intermediates in reactions with alkyl halides or Grignard reagents .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

Answer:

  • Parameter Optimization : Systematically vary catalyst type (e.g., Pd vs. Ru), solvent polarity, and temperature. Document yields and byproducts via GC-MS .
  • Byproduct Analysis : Use ¹⁹F NMR to identify fluorinated impurities. Adjust reaction time or stoichiometry to suppress side reactions (e.g., over-reduction) .

Q. Can computational models predict the compound’s behavior in photodegradation or metabolic pathways?

Answer:

  • Density Functional Theory (DFT) : Model bond dissociation energies (BDEs) for C-Cl and C-F bonds to predict degradation pathways (e.g., hydrolysis vs. radical cleavage) .
  • In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor to simulate hepatic metabolism, identifying potential toxic metabolites (e.g., fluorinated aldehydes) .

Q. How does the compound’s logP value (1.98) impact its application in drug delivery systems?

Answer:

  • Lipophilicity Optimization : The moderate logP suggests balanced solubility in lipid membranes and aqueous phases. Formulate with cyclodextrins or liposomes to enhance bioavailability .
  • Permeability Assays : Use Caco-2 cell monolayers to measure intestinal absorption, correlating results with logP adjustments via structural analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.